molecular formula C23H23ClN2O2 B11332675 N-(2-chlorobenzyl)-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide

N-(2-chlorobenzyl)-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide

Cat. No.: B11332675
M. Wt: 394.9 g/mol
InChI Key: BOXFFHQJTAQNLH-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide is an organic compound belonging to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chlorophenyl)methyl]-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide typically involves a multi-step process. One common method involves the reaction of 2-chlorobenzyl chloride with 4-(2-methylpropoxy)aniline in the presence of a base to form the intermediate product. This intermediate is then reacted with pyridine-2-carboxylic acid chloride under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chlorophenyl)methyl]-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and pyridinyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2-Chlorophenyl)methyl]-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N-[(2-Chlorophenyl)methyl]-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For instance, it has been shown to inhibit tyrosine-protein kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
  • N-(2-Chlorophenyl)-4-(2-methylpropoxy)-N-(pyridin-3-yl)benzamide

Uniqueness

N-[(2-Chlorophenyl)methyl]-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorophenyl, methylpropoxy, and pyridinyl groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H23ClN2O2

Molecular Weight

394.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-(2-methylpropoxy)-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C23H23ClN2O2/c1-17(2)16-28-20-12-10-18(11-13-20)23(27)26(22-9-5-6-14-25-22)15-19-7-3-4-8-21(19)24/h3-14,17H,15-16H2,1-2H3

InChI Key

BOXFFHQJTAQNLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2Cl)C3=CC=CC=N3

Origin of Product

United States

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